REACTION_CXSMILES
|
CC1(C)C(C)(C)[NH:6][C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1.[OH:15][C:16]([CH3:29])([CH3:28])[C:17]([CH3:27])([CH3:26])SC1C=CC=CC=1N>>[CH3:26][C:17]1([CH3:27])[O:15][C:16]1([CH3:29])[CH3:28].[NH2:6][C:5]1[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=1[SH:3]
|
Name
|
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(SC2=C(NC1(C)C)C=CC=C2)C
|
Name
|
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(SC1=C(N)C=CC=C1)(C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(O1)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1(C)C(C)(C)[NH:6][C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1.[OH:15][C:16]([CH3:29])([CH3:28])[C:17]([CH3:27])([CH3:26])SC1C=CC=CC=1N>>[CH3:26][C:17]1([CH3:27])[O:15][C:16]1([CH3:29])[CH3:28].[NH2:6][C:5]1[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=1[SH:3]
|
Name
|
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(SC2=C(NC1(C)C)C=CC=C2)C
|
Name
|
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(SC1=C(N)C=CC=C1)(C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(O1)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |